
3-Bromo-2-(pentafluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C7H3BrF5N. This compound is notable for its unique structure, which includes a bromine atom and a pentafluoroethyl group attached to a pyridine ring. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pentafluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(pentafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of 3-bromo-2-nitropyridine, which reacts with pentafluoroethyl reagents to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts, arylboronic acids, and bases such as potassium phosphate in solvents like 1,4-dioxane and water.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various aryl-substituted pyridines .
Scientific Research Applications
3-Bromo-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and binding affinity. For example, in Suzuki–Miyaura coupling, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated pyridine derivative with different substituents and properties.
2-Fluoro-3-bromopyridine: A fluorinated pyridine with a similar structure but different reactivity and applications.
Uniqueness: 3-Bromo-2-(pentafluoroethyl)pyridine is unique due to the presence of both a bromine atom and a pentafluoroethyl group, which impart distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of fluorinated compounds and in various research applications .
Properties
Molecular Formula |
C7H3BrF5N |
|---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
3-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-4-2-1-3-14-5(4)6(9,10)7(11,12)13/h1-3H |
InChI Key |
RHNGHFXHVVJKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


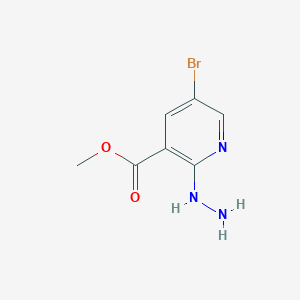

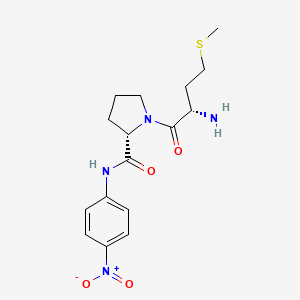
![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)
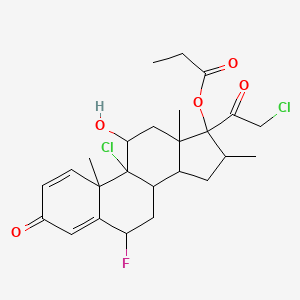
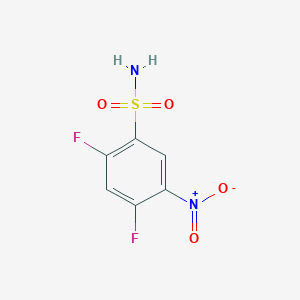


![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)
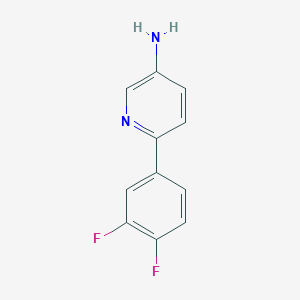
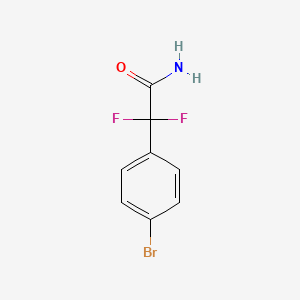
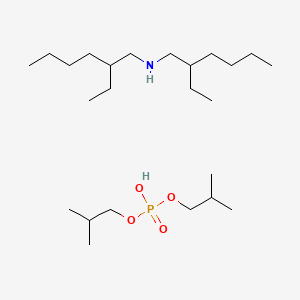

![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
